
2-(3-Chlorphenoxy)-N-methylethanamin
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-N-methylethanamine, also known as m-chlorophenoxyacetic acid (m-CPAA), is an organic compound used in scientific research applications. It is a derivative of phenoxyacetic acid and is used in a variety of biochemical and physiological studies. The compound is found in plants and can be synthesized in the laboratory. It has been used in a range of research applications, including biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
- 2-(3-Chlorphenoxy)ethylamin dient als Vorläufer für Herbizide. Forscher haben seine Verwendung in Herbizidformulierungen untersucht, da es in der Lage ist, unerwünschtes Pflanzenwachstum selektiv anzugreifen und zu kontrollieren. So kann es beispielsweise in Nanohybriden zusammen mit anderen Herbiziden eingearbeitet werden, wodurch deren Wirksamkeit erhöht wird .
- Nanopestizide gewinnen Aufmerksamkeit für ihre gezielten und kontrollierten Freisetzungseigenschaften. Durch die Interkalation von 2-(3-Chlorphenoxy)ethylamin mit anderen Herbiziden (wie 2,4-Dichlorphenoxyessigsäure und 3,5-Dibrom-4-hydroxybenzonitril) wollen Forscher effiziente und umweltfreundliche Schädlingsbekämpfungslösungen entwickeln .
Herbizidformulierungen
Nanopestizide
Wirkmechanismus
Target of Action
Similar compounds such as 2-(3-chlorophenoxy)propionic acid are known to act as herbicides Herbicides typically target enzymes or pathways essential for plant growth and development
Mode of Action
It’s worth noting that phenoxy herbicides generally work by mimicking plant growth hormones, leading to uncontrolled growth and eventually plant death . The exact interaction of 2-(3-chlorophenoxy)-N-methylethanamine with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds like phenoxy herbicides are known to disrupt plant growth hormone pathways . The downstream effects typically involve uncontrolled growth, which can lead to plant death. More research would be needed to confirm the specific pathways affected by 2-(3-chlorophenoxy)-N-methylethanamine.
Result of Action
Based on the action of similar compounds, we can infer that it may cause uncontrolled growth leading to plant death
Action Environment
It’s known that factors such as temperature, ph, and presence of other chemicals can affect the action of similar compounds . More research would be needed to understand how these factors specifically influence 2-(3-chlorophenoxy)-N-methylethanamine.
Biochemische Analyse
Biochemical Properties
2-(3-chlorophenoxy)-N-methylethanamine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 2-(3-chlorophenoxy)-N-methylethanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, altering their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 2-(3-chlorophenoxy)-N-methylethanamine on cells are diverse and depend on the type of cell and the concentration of the compoundFor example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 2-(3-chlorophenoxy)-N-methylethanamine can affect the expression of genes related to metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(3-chlorophenoxy)-N-methylethanamine exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby altering their function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-(3-chlorophenoxy)-N-methylethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-chlorophenoxy)-N-methylethanamine vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can become toxic, leading to adverse effects such as cellular damage, inflammation, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
2-(3-chlorophenoxy)-N-methylethanamine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell. The compound’s metabolism can also affect its bioavailability and duration of action, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of 2-(3-chlorophenoxy)-N-methylethanamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The distribution pattern of 2-(3-chlorophenoxy)-N-methylethanamine can influence its overall efficacy and toxicity, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-(3-chlorophenoxy)-N-methylethanamine is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The localization of 2-(3-chlorophenoxy)-N-methylethanamine can also affect its interactions with other biomolecules and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHBSKXCIBNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427948 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-82-7 | |
| Record name | 2-(3-Chlorophenoxy)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3-chlorophenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


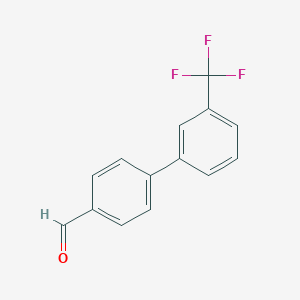
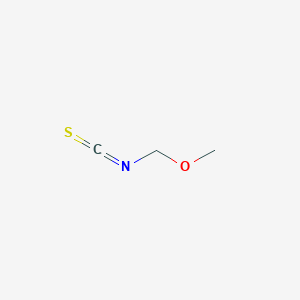
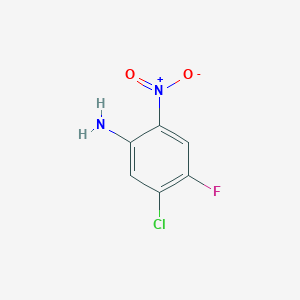

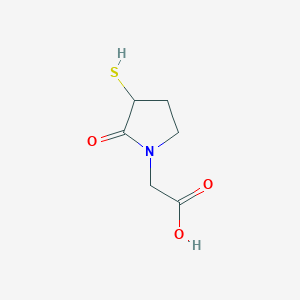
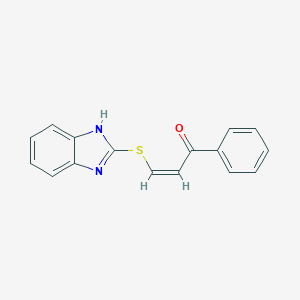

![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
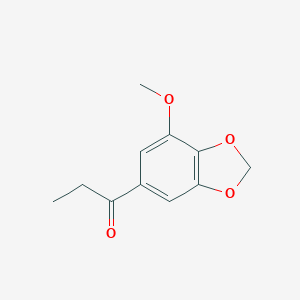
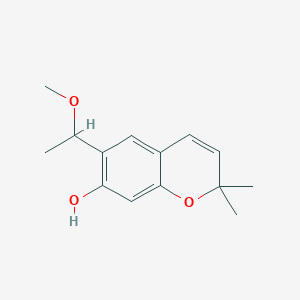
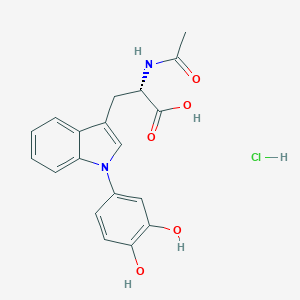
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)


